
2,6-bis(carbamoylamino)hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(carbamoylamino)hexanoic acid, also known as N2,N~6~-Dicarbamoyllysine, is a compound with the molecular formula C8H16N4O4 and a molecular weight of 232.24 g/mol . This compound is a derivative of lysine, where the amino groups at positions 2 and 6 are substituted with carbamoyl groups. It is a white crystalline solid that is soluble in water and commonly used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,6-bis(carbamoylamino)hexanoic acid can be achieved through several methods. One common approach involves the reaction of lysine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere .
Analyse Chemischer Reaktionen
2,6-bis(carbamoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the carbamoyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield lysine and carbamic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-bis(carbamoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to protein modification and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,6-bis(carbamoylamino)hexanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes that recognize lysine residues, thereby affecting various biochemical pathways. The carbamoyl groups can form stable complexes with metal ions, which can influence the activity of metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
2,6-bis(carbamoylamino)hexanoic acid is unique due to its dual carbamoyl substitution on the lysine backbone. Similar compounds include:
N~2~,N~6~-Dicarbamoyllysine: A closely related compound with similar properties and applications.
Lysine derivatives: Other lysine derivatives with different functional groups, such as acetyllysine and methyllysine, which have distinct biological roles and applications.
In comparison, this compound is particularly useful in studies involving enzyme inhibition and protein modification due to its specific structural features.
Eigenschaften
CAS-Nummer |
1396962-39-2 |
|---|---|
Molekularformel |
C8H16N4O4 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
2,6-bis(carbamoylamino)hexanoic acid |
InChI |
InChI=1S/C8H16N4O4/c9-7(15)11-4-2-1-3-5(6(13)14)12-8(10)16/h5H,1-4H2,(H,13,14)(H3,9,11,15)(H3,10,12,16) |
InChI-Schlüssel |
MIKBDBZLKXLZTM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNC(=O)N)CC(C(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
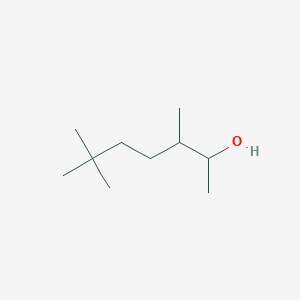

![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
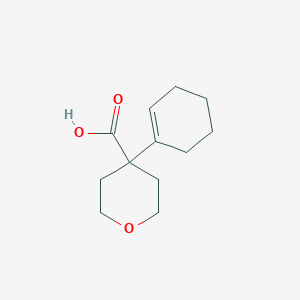
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
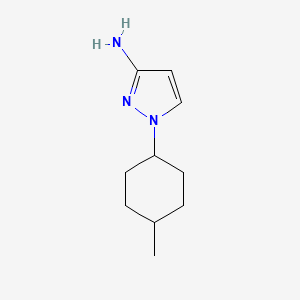
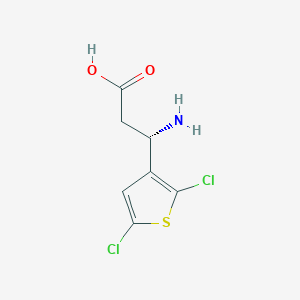
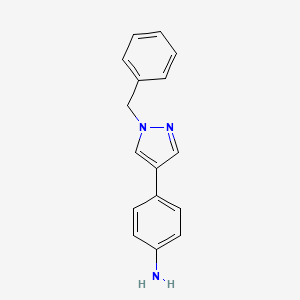
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B13063529.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
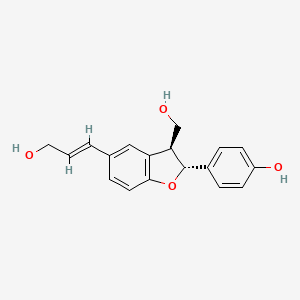
![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)
